Based on the available information, the primary reaction involving (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride is its condensation with a quinazoline derivative to yield Lapatinib []. This reaction likely involves nucleophilic attack by the nitrogen of the hydrazine moiety on an electrophilic center within the quinazoline ring system, followed by dehydration to form the final product.
Based on the provided literature, the primary application of (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride is as a key building block in the synthesis of Lapatinib []. Lapatinib, a tyrosine kinase inhibitor, is used clinically in combination with other chemotherapeutic agents for treating advanced or metastatic breast cancers, particularly those overexpressing ErbB2 [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5